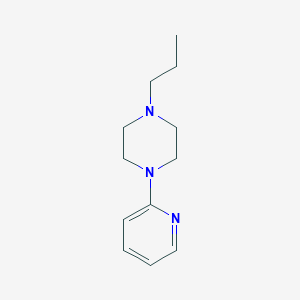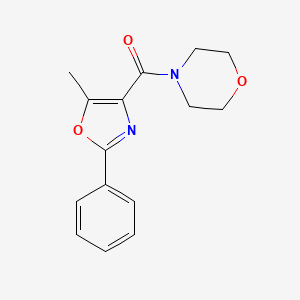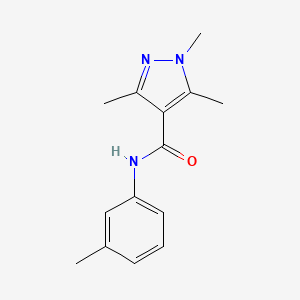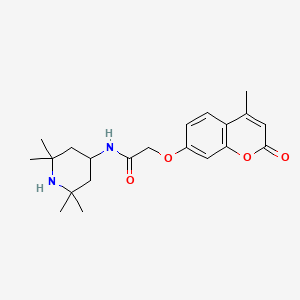![molecular formula C12H15N3 B7469087 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline, also known as MIA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIA is a small molecule that can easily penetrate cell membranes and interact with cellular targets, making it a useful tool for studying biological processes.
作用机制
The mechanism of action of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In inflammatory cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In neuronal cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to protect against oxidative stress and neurotoxicity, leading to improved neuronal survival.
实验室实验的优点和局限性
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets, making it a useful tool for studying biological processes. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are also limitations to using 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline in lab experiments. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results. Additionally, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline may have different effects in different cell types and tissues, making it important to carefully choose the appropriate experimental model.
未来方向
There are several future directions for research on 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline. One area of interest is in the development of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline analogs with improved potency and selectivity for specific targets. Another area of interest is in the development of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline-based drug delivery systems, such as nanoparticles or liposomes, which could improve the bioavailability and efficacy of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline and its potential applications in various disease contexts.
合成方法
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an imidazole ring followed by the addition of a methyl group and an aniline group. The final product is obtained through purification and isolation steps.
科学研究应用
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been used in scientific research to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)14-8-11-7-13-10(2)15-11/h3-7,14H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJALDQGFMHJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CN=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)



![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)


![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)